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Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant

interest within the scientific community, particularly for its predominant expression in immune

cells and its role in inflammatory processes.[1][2][3] This technical guide provides a

comprehensive overview of GPR84 expression in various immune cell populations, its signaling

pathways, and detailed experimental protocols for its study. The information presented herein is

intended to serve as a valuable resource for researchers and professionals involved in

immunology and drug development.

GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain

lengths of 9 to 14.[1][2] Its expression is significantly upregulated in response to inflammatory

stimuli, suggesting a critical role in modulating immune responses.[3][4][5] Understanding the

nuances of GPR84 expression and function is pivotal for the development of novel therapeutics

targeting inflammatory and metabolic diseases.
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Data Presentation: GPR84 Expression in Immune
Cells
The following tables summarize the quantitative data on GPR84 expression in various immune

cells, providing a comparative overview for researchers.

Table 1: Relative GPR84 mRNA Expression in Human and Murine Macrophages
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Cell Type Species Condition

Fold Change
in GPR84
mRNA
Expression

Reference

Bone Marrow-

Derived

Macrophages

(BMDMs)

Murine LPS Stimulation
Significantly

upregulated
[6]

Biogel-Elicited

Macrophages
Murine LPS Stimulation

Significantly

upregulated
[6]

Resident

Peritoneal

Macrophages

Murine LPS Stimulation
Significantly

upregulated
[6]

RAW 264.7 Cells Murine LPS Stimulation
Significantly

upregulated
[6]

Microglia Murine LPS Stimulation
Significantly

upregulated
[6]

Human

Monocyte-

Derived

Macrophages

(hMDMs)

Human LPS Stimulation
Significantly

upregulated
[6]

Bone Marrow-

Derived

Macrophages

(BMDMs)

Murine
M1 Polarization

(LPS + IFN-γ)
Upregulated [5]

Peritoneal

Macrophages

(PMs)

Murine
M1 Polarization

(LPS + IFN-γ)
Upregulated [5]

Bone Marrow-

Derived

Murine M2 Polarization

(IL-4 + IL-13)

No significant

change

[5]
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Macrophages

(BMDMs)

Table 2: GPR84 Expression in Other Immune Cells

Cell Type Species Expression Level Reference

Neutrophils Human, Murine High [2][7]

Monocytes Human, Murine High [2][7]

Dendritic Cells Human, Murine

Lower levels

compared to

macrophages and

neutrophils

[3]

T Cells Human, Murine

Lower levels

compared to

macrophages and

neutrophils

[3]

B Cells Human, Murine

Lower levels

compared to

macrophages and

neutrophils

[3]

GPR84 Signaling Pathways
GPR84 is a Gαi-coupled receptor.[1][4] Upon activation by its ligands, it initiates a signaling

cascade that modulates various cellular functions, particularly in immune cells. The primary

signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular

cyclic AMP (cAMP) levels.[6] Furthermore, GPR84 activation triggers downstream signaling

through the Akt, ERK, and NF-κB pathways, culminating in pro-inflammatory responses.[6][8]
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GPR84 Signaling Pathway in Macrophages.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR84

expression and function in immune cells.

Quantitative Real-Time PCR (qPCR) for GPR84 mRNA
Expression
This protocol outlines the steps for quantifying GPR84 mRNA levels in macrophages following

stimulation.
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Cell Culture & Stimulation

RNA Extraction & cDNA Synthesis

qPCR Analysis

Culture macrophages
(e.g., BMDMs, THP-1)

Stimulate with LPS (100 ng/mL)
or other agonists for 6-24h

Lyse cells and
extract total RNA

Quantify RNA concentration
and assess purity

Reverse transcribe RNA
to cDNA

Prepare qPCR reaction mix:
- cDNA template

- GPR84 specific primers
- Housekeeping gene primers (e.g., GAPDH)

- SYBR Green master mix

Run qPCR on a
thermal cycler

Analyze data using the
ΔΔCt method to determine
fold change in expression

Click to download full resolution via product page

Workflow for qPCR analysis of GPR84 expression.
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Methodology:

Cell Culture and Stimulation: Culture macrophages (e.g., murine bone marrow-derived

macrophages or human THP-1 cells) to 80-90% confluency. Stimulate cells with

lipopolysaccharide (LPS) (100 ng/mL) or other relevant agonists for a specified time (e.g., 6,

12, or 24 hours). Include an unstimulated control group.

RNA Extraction: Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and extract total

RNA according to the manufacturer's protocol.

RNA Quantification and Quality Control: Measure the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.0.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA)

using a reverse transcriptase kit and oligo(dT) primers.

qPCR: Prepare the qPCR reaction mix containing cDNA template, GPR84-specific primers,

primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a SYBR

Green master mix. Perform the qPCR reaction using a thermal cycler with appropriate

cycling conditions.

Data Analysis: Calculate the relative fold change in GPR84 mRNA expression using the

comparative Ct (ΔΔCt) method, normalizing the GPR84 Ct values to the housekeeping gene

Ct values and comparing the stimulated samples to the unstimulated control.

Macrophage Phagocytosis Assay
This protocol details a method to assess the effect of GPR84 activation on the phagocytic

capacity of macrophages.
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Preparation

Phagocytosis Assay

Analysis

Seed macrophages in a
multi-well plate

Label target particles
(e.g., zymosan, bacteria)

with a fluorescent dye (e.g., FITC)

Add fluorescently labeled
particles to the macrophages

Pre-treat macrophages with
GPR84 agonist or antagonist

Incubate for 1-2 hours at 37°C
to allow for phagocytosis

Wash cells to remove
non-ingested particles

Quench extracellular fluorescence
(e.g., with trypan blue)

Analyze by Flow Cytometry:
Measure the percentage of
fluorescently positive cells

and mean fluorescence intensity

Analyze by Fluorescence Microscopy:
Visualize and quantify the number

of ingested particles per cell

Click to download full resolution via product page

Workflow for macrophage phagocytosis assay.
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Methodology:

Cell Preparation: Seed macrophages into a multi-well plate and allow them to adhere

overnight.

Particle Labeling: Label the particles to be phagocytosed (e.g., zymosan, E. coli, or apoptotic

cells) with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to the

manufacturer's instructions.

Treatment: Pre-treat the macrophages with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-

OAU) or an antagonist for a specified time.

Phagocytosis: Add the fluorescently labeled particles to the macrophage culture at a specific

particle-to-cell ratio (e.g., 10:1).

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

Washing: Gently wash the cells with cold phosphate-buffered saline (PBS) to remove any

non-ingested particles.

Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of any

particles that are attached to the outside of the cells but not internalized.

Analysis:

Flow Cytometry: Detach the cells and analyze them using a flow cytometer. Quantify the

percentage of fluorescently positive cells (macrophages that have phagocytosed particles)

and the mean fluorescence intensity (indicating the number of particles phagocytosed per

cell).

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and

manually or with image analysis software, count the number of internalized particles per

cell.

Neutrophil Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the effect of GPR84 activation

on neutrophil chemotaxis.
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Assay Setup

Cell Migration

Quantification of Migrated Cells

Isolate neutrophils from
fresh human or murine blood

Add isolated neutrophils to the
upper chamber (insert)

Add chemoattractant (e.g., GPR84 agonist)
to the lower chamber of a transwell plate

Incubate the plate for 1-3 hours
at 37°C to allow for migration

Collect the migrated cells
from the lower chamber

Stain the migrated cells
with a fluorescent dye (e.g., Calcein-AM)

Count the migrated cells using:
- Flow cytometry

- Fluorescence plate reader
- Microscopy

Click to download full resolution via product page

Workflow for neutrophil chemotaxis assay.

Methodology:

Neutrophil Isolation: Isolate neutrophils from fresh human or murine whole blood using

density gradient centrifugation (e.g., with Ficoll-Paque).
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Assay Setup:

Add a chemoattractant solution containing a GPR84 agonist to the lower chamber of a

transwell plate (with a pore size of 3-5 µm). Use a known chemoattractant like fMLP as a

positive control and medium alone as a negative control.

Resuspend the isolated neutrophils in assay buffer and add them to the upper chamber

(the insert).

Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow the

neutrophils to migrate through the porous membrane towards the chemoattractant.

Quantification of Migrated Cells:

Carefully remove the insert.

Collect the cells that have migrated into the lower chamber.

Quantify the number of migrated cells using one of the following methods:

Flow Cytometry: Lyse the red blood cells (if any) and count the neutrophils based on

their characteristic forward and side scatter properties.

Fluorescence Plate Reader: Lyse the migrated cells and quantify the amount of a pre-

loaded fluorescent dye (like Calcein-AM) or an intracellular enzyme (like lactate

dehydrogenase).

Microscopy: Stain the migrated cells with a DNA-binding dye (e.g., DAPI) and count the

number of cells in several fields of view.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Production
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

secreted by macrophages following GPR84 activation.

Methodology:
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Cell Culture and Supernatant Collection: Culture and stimulate macrophages with a GPR84

agonist as described in the qPCR protocol. After the stimulation period, collect the cell

culture supernatant and centrifuge it to remove any cellular debris.

ELISA Procedure:

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-

TNF-α antibody) overnight at 4°C.

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature.

Wash the plate.

Add the collected cell culture supernatants and a series of known concentrations of the

recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room

temperature.

Wash the plate.

Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room

temperature.

Wash the plate.

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at

room temperature.

Wash the plate.

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a

standard curve by plotting the absorbance values of the standards against their known

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentrations. Use the standard curve to determine the concentration of the cytokine in the

experimental samples.

Western Blot for Signaling Protein Phosphorylation
This protocol is for detecting the phosphorylation of key signaling proteins (Akt, ERK, and NF-

κB p65) in macrophages following GPR84 activation.

Methodology:

Cell Lysis: After stimulating macrophages with a GPR84 agonist for various time points (e.g.,

0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in a

radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-

buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and NF-κB p65 (p-p65), as well as

antibodies for the total forms of these proteins, overnight at 4°C.

Washing: Wash the membrane several times with TBST.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary

antibodies that recognize the primary antibodies for 1 hour at room temperature.
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Washing: Wash the membrane again with TBST.

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

detect the protein bands using an imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity

of the phosphorylated protein bands to the intensity of the corresponding total protein bands

to determine the relative level of phosphorylation.

Conclusion
GPR84 is a key player in the regulation of immune responses, with its expression being

particularly prominent in myeloid cells. The upregulation of GPR84 during inflammation and its

ability to modulate critical immune functions such as phagocytosis and chemotaxis make it an

attractive therapeutic target. The experimental protocols detailed in this guide provide a robust

framework for researchers to investigate the multifaceted roles of GPR84 in both health and

disease, paving the way for the development of novel immunomodulatory therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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